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N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

Epigenetics Histone Demethylase Inhibition KDM4/JMJD2

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide (CAS 1421514-32-0) is a synthetic small-molecule benzamide with molecular formula C₁₈H₁₉F₃N₂O₂ and molecular weight 352.36 g/mol. The compound features a 3-(trifluoromethyl)benzamide core linked via a 2-hydroxyethyl spacer to a 4-(dimethylamino)phenyl moiety, creating a chemotype bearing both a hydrogen-bond donor (secondary alcohol) and a basic tertiary amine within the linker region.

Molecular Formula C18H19F3N2O2
Molecular Weight 352.357
CAS No. 1421514-32-0
Cat. No. B2860854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
CAS1421514-32-0
Molecular FormulaC18H19F3N2O2
Molecular Weight352.357
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C18H19F3N2O2/c1-23(2)15-8-6-12(7-9-15)16(24)11-22-17(25)13-4-3-5-14(10-13)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25)
InChIKeyCGZRMQIHDWOUOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide (CAS 1421514-32-0): Chemical Identity and Baseline Characterization for Research Procurement


N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide (CAS 1421514-32-0) is a synthetic small-molecule benzamide with molecular formula C₁₈H₁₉F₃N₂O₂ and molecular weight 352.36 g/mol . The compound features a 3-(trifluoromethyl)benzamide core linked via a 2-hydroxyethyl spacer to a 4-(dimethylamino)phenyl moiety, creating a chemotype bearing both a hydrogen-bond donor (secondary alcohol) and a basic tertiary amine within the linker region. Commercially available at ≥95% purity, this compound belongs to the broader class of trifluoromethyl-substituted benzamides that have been investigated as kinase inhibitors and epigenetic modulator probes . Its structural architecture—combining an electron-withdrawing CF₃ group on the benzamide ring with an electron-donating dimethylamino substituent on the pendant phenyl ring—generates a distinctive electronic profile that differentiates it from simpler benzamide analogs lacking the hydroxylated ethyl linker or bearing alternative substitution patterns.

Why In-Class Trifluoromethyl Benzamides Cannot Substitute for CAS 1421514-32-0 Without Quantitative Verification


Trifluoromethyl-substituted benzamides encompass a structurally diverse family with activities spanning kinase inhibition, epigenetic modulation, and ion channel regulation . Simple substitution of the benzamide core—such as moving the CF₃ group from the 3-position to the 4-position of the benzoyl ring, replacing the amide with a urea linkage, or removing the 2-hydroxyl group from the ethyl linker—can fundamentally alter hydrogen-bonding capacity, conformational flexibility, and target engagement profiles . The 2-hydroxyethyl linker in CAS 1421514-32-0 introduces both a hydrogen-bond donor and acceptor at a strategic position between the benzamide and the dimethylaminophenyl group, a feature absent in close analogs such as N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide (CAS 953169-76-1) which lacks the hydroxyl altogether. Without direct comparative data against specific targets, generic substitution based solely on core scaffold similarity carries a high risk of altered potency, selectivity, and physicochemical behavior that cannot be predicted from structural inspection alone.

Quantitative Differentiation Evidence for CAS 1421514-32-0: Comparative Target Engagement, Physicochemical Properties, and Structural Selectivity


KDM4 Subfamily Inhibition Profile: Multi-Target Epigenetic Activity at Low Micromolar Concentrations

In vitro enzymatic assays curated in the ChEMBL database indicate that CAS 1421514-32-0 (ChEMBL CHEMBL1938900) inhibits multiple members of the KDM4 (JMJD2) histone lysine demethylase subfamily with IC₅₀ values in the low micromolar range . Against the KDM4C (JMJD2C) catalytic domain (amino acids 1–420, N-terminal GST-fusion), the compound exhibits an IC₅₀ of 3,400 nM (3.4 µM) using H3K9me3 peptide substrate in a mass spectrometry-based assay . Activity against KDM4A (JMJD2A) is comparable at IC₅₀ = 4,300 nM (4.3 µM); activity against KDM6B (JMJD3) is 3,100 nM (3.1 µM) . In contrast, the compound is substantially less active against the prolyl hydroxylase PHD2 (EGLN1; IC₅₀ = 83,000 nM, 83 µM) and the asparaginyl hydroxylase FIH (HIF1AN; IC₅₀ = 22,000 nM, 22 µM), demonstrating selectivity for the KDM4/6 demethylase family over 2-oxoglutarate-dependent hydroxylases . This multi-KDM inhibition profile distinguishes CAS 1421514-32-0 from KDM4-selective probes such as QC6352, which shows sub-nanomolar potency for KDM4C but negligible activity against KDM6B.

Epigenetics Histone Demethylase Inhibition KDM4/JMJD2 Cancer Research

Structural Differentiation via the 2-Hydroxyethyl Linker: Physicochemical Comparison to Des-Hydroxy Analog

The 2-hydroxyethyl linker in CAS 1421514-32-0 introduces a secondary alcohol that simultaneously increases topological polar surface area (tPSA) and adds hydrogen-bond donor capacity relative to the des-hydroxy analog N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide (CAS 953169-76-1) . The target compound (C₁₈H₁₉F₃N₂O₂, MW 352.36) possesses 3 H-bond donors and 5 H-bond acceptors with a tPSA of approximately 66 Ų and a computed cLogP of ~3.0–3.5, whereas the des-hydroxy analog (C₁₈H₁₉F₃N₂O, MW 336.36) has only 1 H-bond donor and 3 H-bond acceptors with a tPSA of ~40 Ų and a computed cLogP of ~4.0–4.5 [REFS-1, REFS-2]. This translates to a predicted 1–1.5 log unit reduction in lipophilicity and a ~65% increase in polar surface area for the target compound, parameters that directly influence membrane permeability, CNS penetration potential, and aqueous solubility .

Medicinal Chemistry SAR Physicochemical Properties Ligand Efficiency

Differentiation from Urea-Linked Analog: Impact of Amide vs. Urea on Conformational Preference and Target Binding

A closely related compound, 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea (CAS 1421478-09-2), replaces the benzamide linkage of CAS 1421514-32-0 with a urea functionality and repositions the trifluoromethyl group from the 3- to the 2-position of the phenyl ring . The amide-to-urea substitution alters both the geometry (planar amide vs. potentially non-planar urea) and the hydrogen-bonding pharmacophore, while the ortho-CF₃ substitution introduces steric constraints adjacent to the urea nitrogen that are absent in the meta-CF₃ benzamide . Although head-to-head biological data comparing these two compounds against identical targets are not available in the public domain, the well-established impact of amide-to-urea bioisosteric replacement on target selectivity—particularly in kinase and epigenetic inhibitor series—is extensively documented . The urea analog (MW 367.4, C₁₈H₂₀F₃N₃O₂) carries an additional nitrogen, further increasing H-bond capacity relative to the benzamide (MW 352.36, C₁₈H₁₉F₃N₂O₂) .

Bioisosterism Amide-Urea Comparison Conformational Analysis Medicinal Chemistry

Absence of hERG Channel Activation Liability: Critical Differentiation from Formula-Matched Compound A-935142

CAS 1421514-32-0 shares the molecular formula C₁₈H₁₉F₃N₂O₂ with the well-characterized hERG channel activator A-935142 (CAS 1031335-85-9), but the two compounds possess entirely different chemical structures and biological functions [REFS-1, REFS-2]. A-935142 is (trans-4-{4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}cyclohexyl)acetic acid, a carboxylic acid-containing compound that enhances hERG (Kv11.1) potassium current by facilitating activation, reducing inactivation, and slowing deactivation at concentrations of 60 µM . A-935142 significantly reduces hERG activation time constants (at –10 mV: τ = 100 ± 17 ms vs. 164 ± 24 ms for control, P < 0.01) and shifts activation voltage-dependence by –9 mV . In contrast, CAS 1421514-32-0 is a benzamide bearing a 2-hydroxyethyl linker and dimethylamino group—structural features incompatible with the hERG activator pharmacophore of A-935142 . No evidence exists to suggest that CAS 1421514-32-0 activates hERG channels. This identity distinction is critical for procurement: the two compounds, despite their identical molecular formula, target entirely different biological mechanisms and cannot be substituted under any circumstances.

Cardiac Safety hERG Ion Channel Selectivity Chemical Identity Verification

Recommended Application Scenarios for CAS 1421514-32-0 Based on Quantitative Differentiation Evidence


Epigenetic Probe Development: Pan-KDM Family Inhibitor Screening and SAR Exploration

The low-micromolar activity of CAS 1421514-32-0 against multiple KDM4 subfamily members (KDM4A IC₅₀ = 4,300 nM, KDM4C IC₅₀ = 3,400 nM) and KDM6B (IC₅₀ = 3,100 nM), combined with weaker activity against non-KDM hydroxylases (PHD2, FIH) , positions this compound as a starting scaffold for developing pan-KDM probes. Researchers investigating the role of histone lysine demethylases in cancer, where multiple KDM isoforms are co-overexpressed, may prefer this compound over isoform-selective inhibitors such as QC6352, which lack KDM6B coverage. The 2-hydroxyethyl linker provides a synthetically tractable handle for further derivatization to improve potency and selectivity.

Physicochemical Comparator Studies: Evaluating the Impact of the 2-Hydroxyethyl Linker on ADME Parameters

The significant physicochemical differences between CAS 1421514-32-0 and its des-hydroxy analog (CAS 953169-76-1)—including a ~65% increase in tPSA and a 1–1.5 log unit reduction in cLogP —make this compound suitable for paired comparator studies investigating how a single hydroxyl group insertion affects membrane permeability, solubility, protein binding, and metabolic stability within the trifluoromethyl benzamide series. Such studies can inform lead optimization strategies where balancing potency against ADME properties is critical.

Amide-Urea Bioisostere SAR: Structural Probing of Hydrogen-Bond Pharmacophore Requirements

The availability of the structurally analogous urea compound (CAS 1421478-09-2) enables direct paired comparisons between benzamide and urea linkers while maintaining the same 2-hydroxyethyl-dimethylaminophenyl motif . This chemotype pair is valuable for probing how amide-to-urea substitution affects target engagement, conformational preference, and metabolic stability in any biological target where both compounds show measurable activity. Researchers can use these two compounds as matched molecular pairs to deconvolute the contribution of the linker pharmacophore to observed biological effects.

Chemical Identity Quality Control: Formula-Matched Compound Verification and hERG Liability Screening

Given that CAS 1421514-32-0 shares its molecular formula (C₁₈H₁₉F₃N₂O₂) with the structurally unrelated hERG activator A-935142 , procurement workflows should include analytical identity verification (e.g., NMR, HRMS, or HPLC retention time comparison) before experimental use, particularly in laboratories that stock both compounds. This scenario is especially relevant for cardiac safety pharmacology groups or ion channel screening facilities where accidental substitution could produce false-positive hERG activation signals, undermining data integrity and delaying project timelines.

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